Cyclopentyl(pyrrolidin-1-yl)methanone
Description
Cyclopentyl(pyrrolidin-1-yl)methanone (CPPM) is a ketone-derived compound featuring a cyclopentyl group linked to a pyrrolidine moiety via a carbonyl bridge. Synthesized via a coupling reaction between pyrrolidine and cyclopentanecarboxylic acid using COMU (a uranium-based coupling reagent) and DIPEA in dichloromethane, CPPM is obtained as a pale yellow oil with a modest yield of 32% after purification by flash chromatography . This compound has been investigated in pharmacological contexts, such as enhancing the efficacy of ethionamide (a tuberculosis drug) by inhibiting the transcriptional repressor EthR .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
cyclopentyl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H17NO/c12-10(9-5-1-2-6-9)11-7-3-4-8-11/h9H,1-8H2 |
InChI Key |
HYTVAMMGXMRDJZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)N2CCCC2 |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Steric and Spectroscopic Differences
Steric effects profoundly influence the spectral properties of methanone derivatives:
- Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: These indole-containing analogs lack specific ion-mobility peaks due to steric hindrance at positions 2 and 3 of the indole ring, a feature absent in CPPM. Despite differing substituents, all three compounds share similar molecular ion structures, as demonstrated by ion-mobility spectrometry (Figure 2 in ). This suggests that the carbonyl-pyrrolidine core dominates ionization behavior, while peripheral groups modulate steric interactions .
Pharmacological Implications
In contrast, analogs like compound 15cc (with a tert-butylphenoxy group) or indole derivatives may exhibit divergent bioactivities due to variations in lipophilicity, steric bulk, or target binding. For instance, the tert-butyl group in 15cc could enhance metabolic stability, while indole derivatives might interact with aromatic receptor sites .
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